molecular formula C19H30N4O6 B12108861 H-Thr-lys-tyr-OH

H-Thr-lys-tyr-OH

Cat. No.: B12108861
M. Wt: 410.5 g/mol
InChI Key: KKPOGALELPLJTL-UHFFFAOYSA-N
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Description

H-Thr-lys-tyr-OH is a tripeptide composed of three amino acids: threonine, lysine, and tyrosine This compound is of significant interest in various fields due to its unique structural and functional properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Thr-lys-tyr-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the C-terminal amino acid (tyrosine) to a solid resin. The subsequent amino acids (lysine and threonine) are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include:

    Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt)

    Deprotection Reagents: Trifluoroacetic acid (TFA) for removing protecting groups

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for higher yields and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

H-Thr-lys-tyr-OH can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions may target disulfide bonds if present in modified versions of the peptide.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), peracetic acid

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)

    Substitution: Site-directed mutagenesis techniques

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, which has implications in protein cross-linking and aggregation studies.

Scientific Research Applications

H-Thr-lys-tyr-OH has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reaction mechanisms.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for potential therapeutic applications, including as a precursor for bioactive peptides.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of H-Thr-lys-tyr-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like cell signaling, metabolism, and immune responses. The presence of the tyrosine residue is particularly important for its activity, as it can undergo phosphorylation, a key regulatory modification in many cellular processes.

Comparison with Similar Compounds

H-Thr-lys-tyr-OH can be compared with other tripeptides such as:

    H-Gly-ala-tyr-OH: Similar in structure but lacks the lysine residue, affecting its charge and binding properties.

    H-Ser-lys-tyr-OH: Contains serine instead of threonine, which may alter its reactivity and biological activity.

The uniqueness of this compound lies in its specific sequence of amino acids, which confers distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O6/c1-11(24)16(21)18(27)22-14(4-2-3-9-20)17(26)23-15(19(28)29)10-12-5-7-13(25)8-6-12/h5-8,11,14-16,24-25H,2-4,9-10,20-21H2,1H3,(H,22,27)(H,23,26)(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPOGALELPLJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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